molecular formula C15H12FNO3 B6404822 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261954-91-9

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404822
CAS RN: 1261954-91-9
M. Wt: 273.26 g/mol
InChI Key: UQQQVQMEFRNWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (FMCB) is a synthetic, non-steroidal compound that has been used in a variety of scientific research applications. FMCB is a versatile compound, with a wide variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological systems. FMCB has been used in a variety of laboratory experiments, and has been found to be a reliable and effective compound for a variety of applications.

Scientific Research Applications

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and signal transduction. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used as a substrate for a variety of enzymes, including cytochrome P450, and as an inhibitor of a variety of enzymes, including monoamine oxidase and cytochrome P450. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used in the study of cell-signaling pathways, such as the MAPK cascade.

Mechanism of Action

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is believed to act as an inhibitor of a variety of enzymes, such as cytochrome P450 and monoamine oxidase. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is believed to act by binding to the active site of the enzyme, and blocking the binding of the substrate. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is also believed to modulate the activity of the enzyme, by altering the conformation of the enzyme, or by altering the binding affinity of the enzyme for its substrate.
Biochemical and Physiological Effects
2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 and monoamine oxidase. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been found to modulate the activity of a variety of proteins, including MAPK and other cell-signaling molecules. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been found to modulate the expression of a variety of genes, including those involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is a versatile compound, with a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological systems. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is relatively easy to synthesize, and can be synthesized with a high degree of purity. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is also relatively stable, and can be stored for extended periods of time. However, 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is a relatively expensive compound, and may not be suitable for use in large-scale experiments.

Future Directions

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has a wide variety of potential future applications. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could be used to study the effects of enzyme inhibition on a variety of biological processes, such as cell-signaling pathways, gene expression, and protein-protein interactions. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could also be used to study the effects of drug-drug interactions and drug-target interactions. 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could also be used to study the effects of environmental pollutants on biological systems. Additionally, 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could be used to study the effects of other compounds, such as hormones, on biological systems. Finally, 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could be used to develop novel drugs and therapeutics.

Synthesis Methods

2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized from a variety of starting materials, such as 4-amino-3-fluorobenzoic acid, N-methyl aminocarbonyl chloride, and sodium hydroxide. The synthesis involves a series of reactions, including an amide formation, an acid-base reaction, and a condensation reaction. The final product of the synthesis is a white crystalline solid, which has a purity of 95% or greater.

properties

IUPAC Name

2-fluoro-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)11-4-2-3-9(7-11)10-5-6-12(15(19)20)13(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQVQMEFRNWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690647
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-91-9
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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